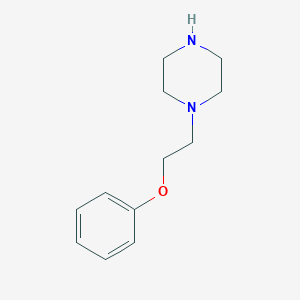

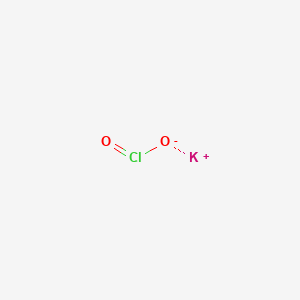

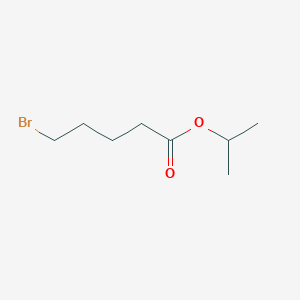

![molecular formula C26H23Br2P B087694 [4-(Bromometil)bencil]trifenilfosfonio bromuro CAS No. 14366-74-6](/img/structure/B87694.png)

[4-(Bromometil)bencil]trifenilfosfonio bromuro

Descripción general

Descripción

[4-(Bromomethyl)benzyl]triphenylphosphonium bromide is a compound that has been synthesized through the reaction of triphenylphosphine with benzyl bromide. Its structure and chemical properties make it a subject of interest in various chemical research areas.

Synthesis Analysis

The synthesis of this compound involves the reaction of triphenylphosphine with benzyl bromide, resulting in colorless to light-brown crystals depending on the reaction conditions and subsequent treatments with elemental bromine. This process has been detailed in studies, showing the step-by-step methodology for obtaining [4-(Bromomethyl)benzyl]triphenylphosphonium bromide and its derivatives (Hübner et al., 1997).

Molecular Structure Analysis

Molecular structure analysis via crystallography has shown that this compound can crystallize in triclinic or monoclinic space groups, with slightly irregular tetrahedral geometry around the phosphorus atom. The structural intricacies, including bond lengths and angles, have been characterized in detail, providing insights into its chemical reactivity and interactions (Hübner et al., 1997).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including those that form bipolar compounds under the action of aqueous alkali. Such reactions often result in the formation of species with a negatively charged nitrogen atom and a positively charged phosphonium atom, indicative of its versatile reactivity and potential utility in synthetic chemistry (Khachikyan, 2009).

Physical Properties Analysis

Physical properties, including solubility, melting points, and crystal structures, have been explored in various studies. For instance, the compound's crystal structure and physicochemical properties significantly influence its solubility and stability, which are crucial for its applications in chemical syntheses and reactions.

Chemical Properties Analysis

The compound's chemical properties, such as reactivity towards different classes of organic substrates, including alkenes, carbonyl compounds, and arenes, have been investigated. It has been used as a brominating agent under mild conditions, offering excellent yields of the brominated products. This highlights its utility in organic synthesis, particularly in the introduction of bromine atoms into organic molecules in a controlled and efficient manner (Hassanein et al., 1989).

Aplicaciones Científicas De Investigación

Azidólisis estereoselectiva de epóxidos de vinilo

Este compuesto se utiliza como reactivo para la azidólisis estereoselectiva de epóxidos de vinilo . Este proceso implica la reacción de una azida con un epóxido para formar un azidoalcohol vicinal, que es un intermedio valioso en la síntesis orgánica.

Síntesis asimétrica de dihidrexidina

Se utiliza en la aziridinación enantioselectiva y la ciclación de Friedel-Crafts para la síntesis asimétrica de dihidrexidina . La dihidrexidina es un potente agonista completo de los receptores de dopamina D1 y D5 humanos, y se ha investigado por su posible uso en el tratamiento de la enfermedad de Parkinson y la esquizofrenia.

Síntesis de parvistemina A benzoquinona

El compuesto se utiliza en la dimerización oxidativa mediada por hierro (III) biomimética para la síntesis de parvistemina A benzoquinona . La parvistemina A benzoquinona es un producto natural con potencial actividad anticancerígena.

Síntesis enantioselectiva de sin-diarilheptanoides

Se utiliza en la síntesis enantioselectiva de sin-diarilheptanoides a partir de D-glucosa . Los diarilheptanoides son un tipo de metabolitos secundarios de las plantas que exhiben una amplia gama de actividades biológicas, incluidos efectos antiinflamatorios, antioxidantes, antivirales y anticancerígenos.

Preparación de ligandos de placa β-amiloide

El compuesto se utiliza en la preparación de ligandos de placa β-amiloide . Estos ligandos se utilizan en el estudio de la enfermedad de Alzheimer, ya que las placas β-amiloide son un sello distintivo de este trastorno neurodegenerativo.

Ciclopropanación descarboxilativa

Se utiliza en la ciclopropanación descarboxilativa . Esta reacción es un método útil para la síntesis de ciclopropanos, que se encuentran en muchos productos naturales y fármacos biológicamente activos.

Síntesis de alenos y sesquiterpenoides de Vernonia

Este compuesto se utiliza como reactivo para la síntesis de alenos y sesquiterpenoides de Vernonia . Estas son clases de compuestos orgánicos que han mostrado diversas actividades biológicas.

Síntesis de piretroides monohalovinilados

Se utiliza en la síntesis de piretroides monohalovinilados con actividad insecticida . Los piretroides son un tipo de pesticida que se utiliza ampliamente en la agricultura y los insecticidas domésticos.

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23BrP.BrH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,20-21H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXBEOGHKWNPTG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23Br2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40931980 | |

| Record name | {[4-(Bromomethyl)phenyl]methyl}(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14366-74-6 | |

| Record name | Phosphonium, (p-bromomethylbenzyl)triphenyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014366746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | {[4-(Bromomethyl)phenyl]methyl}(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(BROMOMETHYL)BENZYLTRIPHENYLPHOSPHONIUM BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of the crystal structure information for [4-(Bromomethyl)benzyl]triphenylphosphonium bromide acetonitrile monosolvate?

A1: Understanding the crystal structure of a compound provides valuable insights into its potential reactivity and interactions. The research reveals that [4-(Bromomethyl)benzyl]triphenylphosphonium bromide acetonitrile monosolvate crystallizes with acetonitrile as a solvent molecule. [] The dihedral angles between the different phenyl rings within the molecule suggest a non-planar structure, which can influence its interactions with other molecules. Furthermore, the presence of C–H⋯Br hydrogen bonds forming dimeric aggregates and C–H⋯N hydrogen bonds with acetonitrile molecules indicate potential sites for intermolecular interactions. This information can be crucial for understanding the compound's behavior in different chemical environments and for designing further studies on its reactivity and applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

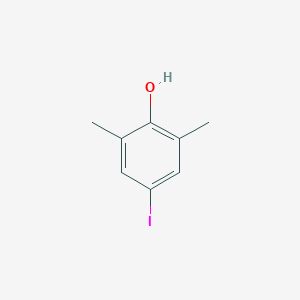

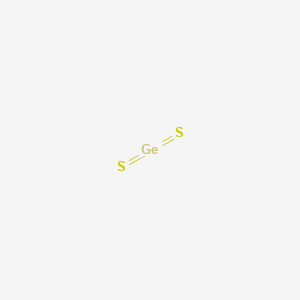

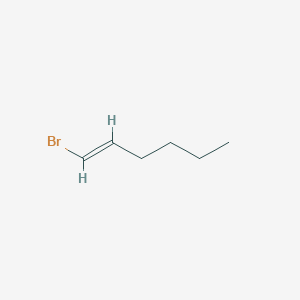

![1-[(dimethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B87659.png)